3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound comprising a triazole ring fused to a quinazoline scaffold. Derivatives of [1,2,4]triazoloquinazolines are recognized for their dual applications in pharmaceuticals (e.g., anticancer, antimicrobial) and materials science (e.g., fluorophores) . The 2,4-dichlorophenyl substituent at position 3 introduces steric and electronic effects that influence both biological activity and photophysical properties. This article provides a detailed comparison with structurally related compounds, emphasizing synthesis, photophysical behavior, and biological efficacy.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOWRQBNSMONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include refluxing in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several [1,2,4]triazolo[4,3-c]quinazoline derivatives against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated that these compounds possess significant cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM, highlighting their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). This dual action not only disrupts DNA replication but also induces apoptosis in cancer cells .
Topoisomerase Inhibition
The ability of this compound to inhibit topoisomerase II makes it a valuable candidate for drug development:
- Inhibitory Activity : Compounds derived from this class have been shown to act as effective inhibitors of Topo II enzymes. This inhibition is crucial for the development of new chemotherapeutic agents aimed at treating various malignancies .
- Binding Affinity : The binding affinity of these compounds to DNA is enhanced by specific substitutions on the quinazoline core. For example, the incorporation of trifluoromethyl groups has been noted to improve binding interactions and overall activity against cancer cells .
Anticonvulsant Properties
Emerging research suggests that derivatives of this compound may also possess anticonvulsant properties:
- Pharmacological Studies : Some derivatives have demonstrated efficacy as antagonists at adenosine receptors and have shown potential in reducing seizure activity in experimental models. This opens avenues for further investigation into their use as antiepileptic drugs .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of these compounds:
- Modification Effects : Various modifications to the triazoloquinazoline structure have been explored to enhance biological activity. For instance, changes in halogen substituents or the addition of functional groups can significantly affect cytotoxicity and selectivity towards cancer cells .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA and topoisomerase II. The compound intercalates into DNA, causing structural changes that inhibit the enzyme’s ability to manage DNA topology during replication. This leads to DNA damage and apoptosis in cancer cells . Additionally, it can modulate the expression of apoptosis-related proteins such as BAX and Bcl-2 .
Comparison with Similar Compounds
Anticancer Activity
- 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl (NTCHMTQ): IC50 = 2.5 µM in B16 melanoma cells. Mechanism: ROS generation, mitochondrial apoptosis, and p38 MAPK activation .
- 3-Methyl derivatives : Moderate activity (IC50 > 10 µM) .
- Bis-triazoloquinazolines : Dual intercalation improves DNA binding; IC50 = 1–5 µM in HeLa cells .
Antimicrobial Activity
- 3-Benzylidene-thiochromanones (structurally distinct but related): Moderate antifungal activity (MIC = 16–64 µg/mL) .
Biological Activity
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The compound's structure allows for interactions with DNA and topoisomerase II (Topo II), which are crucial for its anticancer properties.
- Molecular Formula : C15H8Cl2N4
- Molecular Weight : 315.16 g/mol
- CAS Number : 129177-17-9
Anticancer Properties
Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of these compounds against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values ranging from 2.44 to 9.43 μM, indicating potent cytotoxic effects .
Table 1: Cytotoxic Activity of Selected Triazoloquinazoline Derivatives
| Compound | IC50 (μM) - HCT-116 | IC50 (μM) - HepG2 |
|---|---|---|
| Compound 16 | 2.44 | 6.29 |
| Compound 17 | 5.67 | 7.12 |
| Compound 18 | 8.90 | 8.45 |
| Compound 19 | 9.43 | 9.00 |
The study suggests that the substitution patterns on the triazoloquinazoline scaffold significantly influence its biological activity, with certain groups enhancing binding affinity to DNA and improving cytotoxic effects.
The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of Topo II activity. The intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells . Furthermore, the presence of halogenated phenyl groups appears to enhance lipophilicity, facilitating cell membrane permeability and increasing overall bioactivity.
Case Studies
- Study on Topo II Inhibition : A recent investigation demonstrated that specific triazoloquinazoline derivatives function as effective Topo II inhibitors. The study involved molecular docking simulations alongside in vitro assays, confirming that these compounds bind effectively to the enzyme and inhibit its activity .
- Cytotoxicity Evaluation : Another study assessed various quinazoline derivatives for their cytotoxic effects across multiple cancer cell lines, including MCF-7 (breast cancer). The findings indicated that modifications in the triazoloquinazoline structure could lead to enhanced cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?
The synthesis typically involves cyclization of 4-hydrazinylquinazoline intermediates. For example:
- Step 1 : React quinazoline-4-thiol with hydrazine hydrate in ethanol to yield 4-hydrazinylquinazoline (67–72% yield).
- Step 2 : Cyclize the intermediate with reagents like triethyl orthoformate, acetic acid, or benzoyl chloride to form the triazoloquinazoline core .
- Alternative route : Oxidative cyclization using iodobenzene diacetate (IBD) under dichloromethane, followed by Dimroth rearrangement under acidic conditions to stabilize the final product .
Q. How is structural confirmation performed for triazoloquinazoline derivatives?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ = 6.41–7.33 ppm for NH₂ groups in intermediates) .
- X-ray diffraction (XRD) : Determines annelation patterns (e.g., non-planar pincer-like conformations in biphenyl-substituted derivatives) .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How do researchers evaluate the cytotoxic mechanisms of this compound?
- In vitro assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, L1210) to determine IC₅₀ values. For example, IC₁₀₀ = 10 µg/mL and IC₅₀ < 4 µg/mL in HeLa cells, meeting NCI criteria for anticancer potential .
- Mechanistic studies : Flow cytometry to differentiate necrosis (morphological changes) from apoptosis (F-actin cytoskeleton disruption). Note: Some derivatives induce necrosis without apoptotic markers .
- DNA interaction : Electrochemical biosensors (e.g., DNA-modified electrodes) to test intercalation; no DNA damage observed in vitro for certain derivatives .
Q. What computational methods are used to study its interactions with biological targets?
- Molecular docking : Predict binding affinity to targets like VEGFR-2 or EGFR-TK using AutoDock or Schrödinger Suite. For example, triazoloquinazoline derivatives show strong binding to DNA grooves .
- ADMET profiling : In silico tools (e.g., SwissADME) assess pharmacokinetics, toxicity, and blood-brain barrier permeability .
Q. How are photophysical properties and solvatochromic behaviors analyzed?
- UV/Vis and fluorescence spectroscopy : Measure absorption/emission maxima (e.g., λₑₘ = 400–600 nm in toluene) and quantum yields (up to 94%) .
- Aggregation studies : Monitor spectral shifts in MeCN-water mixtures; some derivatives exhibit aggregation-induced emission enhancement (AIEE) .
- Acidochromism : Test responses to trifluoroacetic acid (TFA) via reversible absorption/emission changes .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance DNA intercalation, while bulky aryl groups improve fluorescence .
- Spirocyclic vs. fused derivatives : Spiropyrazoloquinazolines show distinct cytotoxicity profiles compared to triazoloquinazolines due to steric and electronic differences .
Data Contradictions and Limitations
- DNA interaction : While some derivatives act as DNA intercalators , others show no direct DNA damage in electrochemical assays . This suggests mechanism diversity (e.g., non-genotoxic pathways).
- Apoptosis vs. necrosis : Certain derivatives induce necrosis in HeLa cells but not apoptosis, contrasting with classical chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
